molecular formula C18H18ClN5O2 B2930330 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-63-0

5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930330
CAS No.: 900013-63-0
M. Wt: 371.83
InChI Key: JSAWCYULMDIQHQ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and is substituted with various functional groups, including amino, chloro, methoxy, and carboxamide groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of 5-nitro-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.

  • Reduction: Formation of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: 5-Amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWCYULMDIQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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